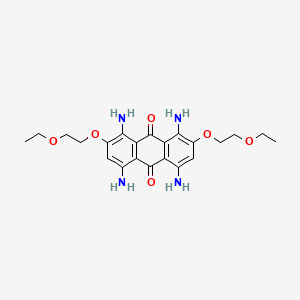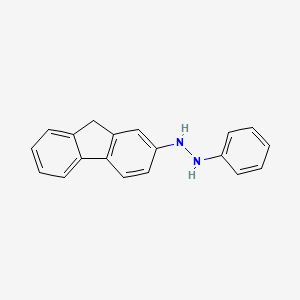
1-(9h-Fluoren-2-yl)-2-phenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-Fluoren-2-yl)-2-phenylhydrazine is an organic compound that features a fluorene moiety attached to a phenylhydrazine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-2-yl)-2-phenylhydrazine typically involves the reaction of 9H-fluoren-2-ylamine with phenylhydrazine under controlled conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like potassium hydroxide (KOH) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(9H-Fluoren-2-yl)-2-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorenones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the hydrazine group into amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products:
Oxidation: Fluorenones and related derivatives.
Reduction: Amines and other reduced forms of the hydrazine group.
Substitution: Various substituted fluorenes and phenylhydrazines.
Wissenschaftliche Forschungsanwendungen
1-(9H-Fluoren-2-yl)-2-phenylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 1-(9H-Fluoren-2-yl)-2-phenylhydrazine involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-(9H-Fluoren-2-yl)benzimidazole: Known for its fluorescence properties and applications in optoelectronics.
9,9-Dihexyl-9H-fluoren-2-yl derivatives: Used in organic light-emitting diodes (OLEDs) and other electronic devices.
Uniqueness: 1-(9H-Fluoren-2-yl)-2-phenylhydrazine stands out due to its combination of a fluorene moiety with a phenylhydrazine group, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
26319-86-8 |
|---|---|
Molekularformel |
C19H16N2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
1-(9H-fluoren-2-yl)-2-phenylhydrazine |
InChI |
InChI=1S/C19H16N2/c1-2-7-16(8-3-1)20-21-17-10-11-19-15(13-17)12-14-6-4-5-9-18(14)19/h1-11,13,20-21H,12H2 |
InChI-Schlüssel |
BHAKLIHFPLHVAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NNC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



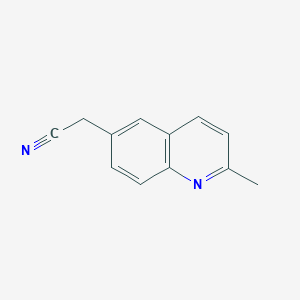

![N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide](/img/structure/B13132460.png)


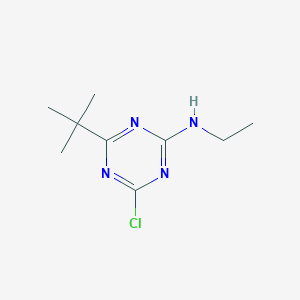
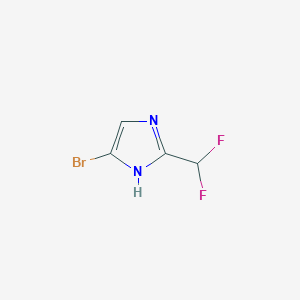

![8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B13132502.png)


![N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine](/img/structure/B13132514.png)
